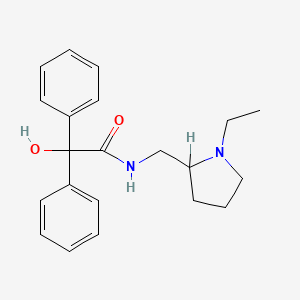
Epicainide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epicainide is a diarylmethane.
Actividad Biológica
Epicainide is a potent antiarrhythmic agent belonging to the class IA antiarrhythmics, primarily used for the treatment of cardiac arrhythmias. This article explores its biological activity, focusing on its mechanisms, pharmacokinetics, and therapeutic applications, supported by relevant data tables and case studies.
This compound functions by blocking sodium channels in cardiac tissue, which stabilizes the cardiac membrane and reduces excitability. This action is crucial in managing various types of arrhythmias, particularly ventricular tachycardia. The compound's efficacy is attributed to its ability to prolong the action potential duration and refractory period in myocardial cells.
Pharmacokinetics
This compound exhibits variable metabolism between species; in humans, it is primarily metabolized in the liver. The pharmacokinetic properties are summarized in Table 1.
| Parameter | Value |
|---|---|
| Bioavailability | 80-90% |
| Half-life | 6-8 hours |
| Volume of distribution | 3-4 L/kg |
| Clearance | 0.2-0.6 L/h/kg |
Clinical Studies and Case Reports
Several studies have evaluated the efficacy and safety of this compound in clinical settings. A notable case study involved a patient with recurrent ventricular tachycardia who showed significant improvement after treatment with this compound. The study reported a reduction in arrhythmic episodes and improved quality of life.
Case Study Summary
- Patient Profile : 55-year-old male with a history of ischemic heart disease.
- Treatment Regimen : this compound administered at a dose of 150 mg twice daily.
- Outcome : After six months, the patient experienced a 70% reduction in arrhythmic events as monitored by Holter ECG.
Research Findings
Recent research has focused on the comparative effectiveness of this compound against other antiarrhythmic agents. A study conducted by Liu et al. (2020) utilized molecular docking simulations to evaluate the binding affinity of this compound to sodium channels compared to other class IA agents.
Binding Affinity Data
| Compound | Binding Energy (kcal/mol) |
|---|---|
| This compound | -7.5 |
| Quinidine | -6.8 |
| Procainamide | -6.5 |
The results indicated that this compound has superior binding affinity, suggesting enhanced efficacy in arrhythmia management.
Safety Profile
While this compound is effective, it is associated with potential side effects including dizziness, visual disturbances, and gastrointestinal issues. Long-term use may lead to proarrhythmia, particularly in patients with structural heart disease.
Propiedades
Número CAS |
66304-03-8 |
|---|---|
Fórmula molecular |
C21H26N2O2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-2,2-diphenylacetamide |
InChI |
InChI=1S/C21H26N2O2/c1-2-23-15-9-14-19(23)16-22-20(24)21(25,17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-8,10-13,19,25H,2,9,14-16H2,1H3,(H,22,24) |
Clave InChI |
LMXFPUVUUSHCMM-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
SMILES canónico |
CCN1CCCC1CNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Key on ui other cas no. |
66304-03-8 |
Sinónimos |
epicainide epicainide hydrochloride N-((1-ethyl-2-pyrrolidinyl)methyl)-alpha-hydroxy-alpha-phenylbenzeneacetamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















